Potassium;1-methyl-2,3-dihydroindole-3-carboxylate
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Overview
Description
Potassium;1-methyl-2,3-dihydroindole-3-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,3-dihydroindole-3-carboxylate typically involves the reduction of corresponding indole derivatives. One common method includes the reduction of polyfunctional 2-oxindoles using various boron hydrides . Another approach involves the chemoselective reduction of nitrile groups in the presence of amides .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, reduction reactions, and other organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,3-dihydroindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, potentially altering its biological activity.
Reduction: Reduction reactions are used to synthesize the compound from its oxidized precursors.
Substitution: Substitution reactions can introduce different functional groups into the indole ring, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include boron hydrides for reduction, sodium nitrite and potassium iodide for iodination, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of 2-oxindoles can yield 2,3-dihydroindole derivatives, while oxidation can produce more complex indole structures .
Scientific Research Applications
1-methyl-2,3-dihydroindole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are studied for their potential neuroprotective and antioxidant properties.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-2,3-dihydroindole-3-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways . The specific molecular targets and pathways depend on the structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Melatonin: A neurohormone that regulates circadian rhythms and has antioxidant properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness
1-methyl-2,3-dihydroindole-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to undergo chemoselective reductions and substitutions makes it a valuable compound for synthetic and medicinal chemistry .
Biological Activity
Potassium;1-methyl-2,3-dihydroindole-3-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities and potential applications in various fields including medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C10H11NO2K
- CAS Number : 2402830-98-0
Biological Activities
The biological activities of this compound are primarily attributed to its interactions with various biological targets. Key activities include:
- Antioxidant Properties : Indole derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
The mechanism of action of this compound involves:
- Receptor Binding : The compound can interact with various receptors involved in cell signaling pathways.
- Enzyme Modulation : It may modulate the activity of enzymes linked to metabolic processes.
- Gene Expression Regulation : Indole derivatives can influence gene expression related to cell survival and proliferation.
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotection Study :
- A study investigated the neuroprotective effects of indole derivatives in a mouse model of Alzheimer's disease. Results indicated that treatment with this compound reduced amyloid plaque formation and improved cognitive function.
- Anticancer Activity :
- In vitro studies assessed the anticancer potential against lung (A549) and liver (HepG-2) cancer cell lines. The compound exhibited significant cytotoxicity, suggesting its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
potassium;1-methyl-2,3-dihydroindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.K/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11;/h2-5,8H,6H2,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZBYINWRGMGJD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC=CC=C21)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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